Cas no 76265-69-5 (Fmoc-Lys(Tfa)-OH)
Fmoc-Lys(Tfa)-OH Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-N-epsilon-trifluoroacetyl-L-lysine
- Fmoc-Lys(Tfa)-OH
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-trifluoracetyl-L-lysine
- Nα-Fmoc-Nε-trifluoroacetyl-L-lysine
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
- Fmoc-L-Lys(TFA)-OH
- H-Phe-NHNH2
- N
- A-Fmoc-N
- A-trifluoroacetyl-L-lysine
- fmoc-lys(-tfa)-oh
- C23H23F3N2O5
- FCH4042803
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-(2,2,2-trifluoroacetamido)hexanoic acid
- K305
- AB0014154
- AX8
-
- MDL: MFCD00153360
- Inchi: 1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1
- InChI Key: ZVLMWTPNDXNXSZ-IBGZPJMESA-N
- SMILES: FC(C(NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F
Computed Properties
- Exact Mass: 464.15600
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 680
- Topological Polar Surface Area: 105
Experimental Properties
- Melting Point: 172-189°C
- Boiling Point: 668.3°C at 760 mmHg
- PSA: 104.73000
- LogP: 4.60890
- Specific Rotation: -13° (c=1, in DMF)
Fmoc-Lys(Tfa)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Storage Condition:Store long-term at 2-8°C
Fmoc-Lys(Tfa)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116789-1g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 96% | 1g |
¥77.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116789-25g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 96% | 25g |
¥919.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116789-5g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 96% | 5g |
¥211.90 | 2023-09-03 | |
| Chemenu | CM254950-25g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 95% | 25g |
$203 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028125-1g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 98% | 1g |
¥38 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028125-25g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 98% | 25g |
¥667 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028125-5g |
Fmoc-Lys(Tfa)-OH |
76265-69-5 | 98% | 5g |
¥154 | 2024-05-21 | |
| TRC | F860983-100mg |
Fmoc-lys(tfa)-oh |
76265-69-5 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F860983-250mg |
Fmoc-lys(tfa)-oh |
76265-69-5 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F860983-500mg |
Fmoc-lys(tfa)-oh |
76265-69-5 | 500mg |
$87.00 | 2023-05-18 |
Fmoc-Lys(Tfa)-OH Suppliers
Fmoc-Lys(Tfa)-OH Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Fmoc-Lys(Tfa)-OH
Professional Introduction to Fmoc-Lys(Tfa)-OH and CAS No. 76265-69-5
Chemical compounds play a pivotal role in the pharmaceutical and biotechnology industries, serving as essential building blocks for drug development and synthetic biology applications. One such compound, Fmoc-Lys(Tfa)-OH, is a derivative of lysine (CAS No. 76265-69-5) that has garnered significant attention due to its utility in peptide synthesis and its contributions to advancements in medicinal chemistry. This introduction delves into the properties, applications, and recent research developments associated with this compound.
The chemical structure of Fmoc-Lys(Tfa)-OH encompasses a protected lysine residue, where the N-terminal amine group is modified with an Fmoc (fluorenylmethyloxycarbonyl) protecting group, and the side chain amine is protected with a trifluoroacetyl (Tfa) group. The carboxyl terminus is terminated with a hydroxyl group, making it an ideal intermediate for solid-phase peptide synthesis (SPPS). The Fmoc group facilitates selective deprotection during peptide assembly, while the Tfa group enhances stability and solubility, making it particularly useful in complex synthetic protocols.
In recent years, the demand for high-purity peptides in therapeutic applications has driven innovation in peptide synthesis techniques. Fmoc-Lys(Tfa)-OH has been widely employed in the synthesis of bioactive peptides, including peptidomimetics and enzyme inhibitors. Its role in generating correctly folded and functional peptides has been highlighted in numerous studies, particularly those focusing on neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to facilitate efficient peptide elongation while minimizing side reactions has made it a cornerstone in modern peptide chemistry.
Advances in mass spectrometry and high-resolution chromatography have further enhanced the utility of Fmoc-Lys(Tfa)-OH in analytical chemistry. Researchers have leveraged these techniques to characterize complex peptide mixtures with high precision, enabling better understanding of peptide conformational dynamics and post-translational modifications. This has been particularly valuable in studying protein-protein interactions and developing targeted therapeutics.
The pharmaceutical industry has also seen significant benefits from the use of Fmoc-Lys(Tfa)-OH in drug discovery pipelines. Peptide-based drugs offer unique advantages over small-molecule drugs, including improved specificity and reduced immunogenicity. The compound's role in synthesizing peptidomimetics—structurally similar to natural peptides but with enhanced pharmacological properties—has led to the development of novel treatments for conditions ranging from cancer to infectious diseases.
Recent research has explored the potential of Fmoc-Lys(Tfa)-OH in combination with other synthetic strategies to improve peptide delivery systems. For instance, researchers have investigated its use in developing micellar nanoparticles for targeted drug delivery. These nanoparticles can encapsulate peptides, protecting them from degradation and facilitating their transport to specific sites within the body. Such innovations highlight the compound's versatility beyond traditional peptide synthesis.
The impact of Fmoc-Lys(Tfa)-OH extends to synthetic organic chemistry as well. Its derivatives have been used as intermediates in constructing more complex molecules, including those with therapeutic potential. The compound's stability under various reaction conditions makes it a preferred choice for multi-step syntheses involving harsh reagents or prolonged reaction times.
In conclusion, Fmoc-Lys(Tfa)-OH (CAS No. 76265-69-5) is a multifaceted compound with broad applications in peptide synthesis, drug development, and analytical chemistry. Its ability to enhance synthetic efficiency and facilitate the production of high-quality peptides has made it indispensable in modern chemical biology. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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